molecular formula C22H15ClO5S B2939728 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate CAS No. 869341-59-3

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate

Cat. No.: B2939728
CAS No.: 869341-59-3
M. Wt: 426.87
InChI Key: QAFKBBGTUUVRQA-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: . Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate typically involves the following steps:

  • Formation of the Coumarin Core: : The starting material is often a phenol derivative, which undergoes Pechmann condensation with ethyl acetoacetate in the presence of an acid catalyst to form the coumarin core.

  • Introduction of the Methyl Group: : The methyl group at the 4-position is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and an aluminum chloride catalyst.

  • Oxidation: : The 2-oxo group is introduced by oxidizing the corresponding alcohol using an oxidizing agent like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

  • Phenyl Group Addition: : The phenyl group at the 3-position is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, using phenylboronic acid.

  • Sulfonation: : The final step involves sulfonation of the phenyl group at the 4-position using chlorosulfonic acid (ClSO₃H) to introduce the 4-chlorobenzenesulfonate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using agents like CrO₃ or PCC to introduce or modify functional groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the coumarin ring, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : CrO₃, PCC, and other oxidizing agents.

  • Reduction: : LiAlH₄, NaBH₄, and other reducing agents.

  • Substitution: : Various electrophiles and nucleophiles, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various substituted coumarins or derivatives.

Scientific Research Applications

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its antimicrobial and antioxidant properties, which could be useful in developing new drugs or treatments.

  • Industry: : Utilized in the production of dyes, fragrances, and other chemical products.

Comparison with Similar Compounds

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: is unique due to its specific structural features, such as the presence of the 4-chlorobenzenesulfonate group. Similar compounds include:

  • Coumarin: : The basic structure without additional substituents.

  • 4-methylcoumarin: : Similar but lacks the phenyl and sulfonate groups.

  • 4-chlorobenzenesulfonic acid: : Similar but lacks the coumarin core.

These compounds differ in their biological activities and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO5S/c1-14-19-13-17(28-29(25,26)18-10-7-16(23)8-11-18)9-12-20(19)27-22(24)21(14)15-5-3-2-4-6-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFKBBGTUUVRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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